molecular formula C10H16N5Na3O12P3 B13030550 2'-Deoxyadenosine-5'-triphosphate, trisodium salt

2'-Deoxyadenosine-5'-triphosphate, trisodium salt

Cat. No.: B13030550
M. Wt: 560.15 g/mol
InChI Key: MEUPRCSRSRKMMC-PWDLANNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxyadenosine-5'-triphosphate trisodium salt (dATP trisodium, CAS 54680-12-5 or 72003-83-9) is a critical deoxynucleoside triphosphate (dNTP) essential for DNA replication and repair. It consists of a deoxyribose sugar, an adenine base, and a triphosphate group, stabilized by three sodium ions. This compound serves as a substrate for DNA polymerases in PCR, sequencing, and enzymatic labeling. It is typically supplied as a highly purified (≥98% HPLC) aqueous solution (pH 8.5 ±0.2) or lyophilized powder, requiring storage at -20°C to maintain stability.

Properties

Molecular Formula

C10H16N5Na3O12P3

Molecular Weight

560.15 g/mol

InChI

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/t5-,6+,7+;;;/m0.../s1

InChI Key

MEUPRCSRSRKMMC-PWDLANNDSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the subsequent phosphorylation to form the triphosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Synthetic Preparation

dATP-Na₃ is synthesized via a streamlined three-step protocol starting from 2'-deoxyadenosine. This method, optimized for scalability and yield, involves:

StepReagents/ConditionsIntermediateYield
1. MonophosphorylationPOCl₃, trimethyl phosphate2'-Deoxyadenosine-5'-monophosphate (dAMP)>85%
2. PyrophosphorylationTributylammonium pyrophosphate, DMFCyclic trimetaphosphate intermediate~75%
3. HydrolysisNaOH (pH 10–12), H₂OdATP trisodium salt65–70%

Allosteric Inhibition of Ribonucleotide Reductase (RNR)

dATP-Na₃ regulates de novo dNTP synthesis by binding RNR’s specificity site:

EffectMechanismBiological Impact
InhibitionInduces conformational change, blocking substrate accessDepletes dNTP pools, halting DNA replication
IC₅₀2–5 μM (mammalian RNR)Potent feedback control

This inhibition is reversible and competitive with ATP, highlighting dATP’s role as a metabolic checkpoint .

Role in Apoptotic Signaling

Elevated intracellular dATP-Na₃ triggers apoptosis through caspase activation:

Pathway ComponentFunction
Cytochrome cReleased from mitochondria, binds Apaf-1
Apaf-1/dATP complexOligomerizes into apoptosome
Caspase-9Activated by apoptosome, initiating proteolytic cascade

dATP concentrations ≥50 μM are sufficient to initiate this process in vitro, underscoring its dual role as a metabolic intermediate and cell death effector .

Chemical Stability and Hydrolysis

The triphosphate group undergoes pH-dependent hydrolysis:

ConditionDegradation PathwayHalf-Life
Acidic (pH < 4)Cleavage to dADP + PᵢHours
Neutral (pH 7)Stable at -20°CMonths
Alkaline (pH > 9)Isomerization to 3'-dATPDays

Storage at -20°C in neutral buffers (e.g., 10 mM Tris-HCl

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleotide analogs and their interactions with enzymes and other biomolecules.

Biology

In biology, this compound is used to study DNA and RNA synthesis, repair, and replication. It serves as a substrate for various polymerases and is used in experiments to understand the mechanisms of genetic information transfer.

Medicine

In medicine, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleotide metabolism makes it a candidate for drug development.

Industry

In industry, this compound is used in the production of diagnostic reagents and as a component in various biochemical assays. Its stability and reactivity make it suitable for use in a wide range of applications.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt involves its incorporation into nucleic acids. It mimics natural nucleotides and can be incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleotide metabolism and interfere with the replication and transcription processes, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Functional Insights :

  • dATP:dTTP Ratio: Elevated dATP pools relative to dTTP (e.g., in thymineless conditions) trigger DNA damage and apoptosis in colon carcinoma cells.
  • Enzymatic Efficiency : dATP is incorporated by human DNA polymerase η (hPolη) with similar efficiency to other dNTPs but may exhibit altered kinetics in the presence of lesions.

Comparison with Modified dNTP Analogs

Modified dNTP analogs are engineered for specialized applications, such as resistance to hydrolysis or incorporation into non-canonical DNA structures.

Non-Hydrolyzable Analogs

  • dAMPnPP (2′-deoxyadenosine-5′-[(α,β)-imido]triphosphate): Modification: Imido group replaces a bridging oxygen in the triphosphate. Function: Non-hydrolyzable; used to trap DNA polymerases in ternary complexes for structural studies. Application: Critical for crystallography of hPolη.

Thiophosphate and Azido Derivatives

  • 2'-Deoxyadenosine-5'-O-(1-thiotriphosphate) lithium salt: Modification: Sulfur substitution at the α-phosphate. Function: Resistant to exonuclease cleavage; used in DNA repair studies.
  • 2'-Azido-2'-deoxyadenosine-5'-triphosphate lithium salt: Modification: Azido group at the 2'-position. Function: Enables click chemistry for fluorescent labeling of DNA.

Key Differences :

Property dATP Trisodium Thiophosphate-dATP Azido-dATP
Stability Hydrolyzable Nuclease-resistant Light-sensitive
Primary Use DNA synthesis Mechanistic studies Bioorthogonal labeling
Salt Form Trisodium Lithium Lithium

Comparison with Nucleotide Triphosphates (NTPs)

NTPs like ATP, GTP, and UTP differ in sugar composition (ribose vs. deoxyribose) and biological roles:

Compound Sugar Function Key Interaction
dATP trisodium Deoxyribose DNA synthesis DNA polymerases
ATP disodium salt Ribose Energy transfer, RNA synthesis Kinases, synthases
GTP trisodium salt Ribose Signal transduction, RNA synthesis G-proteins, ribosomes
UTP trisodium salt Ribose RNA synthesis, glycogen metabolism RNA polymerases

Notable Findings:

  • Cellular Roles : ATP and GTP participate in energy metabolism and signaling, whereas dATP is exclusively dedicated to DNA replication.
  • Salt Forms : Lithium salts (e.g., dNTP Mix, Meridian Bioscience) offer alternative solubility profiles but may require optimization for enzymatic assays compared to sodium salts.

Conflicts and Gaps :

  • CAS Variability : Discrepancies in CAS numbers (54680-12-5 vs. 72003-83-9) highlight the need for supplier verification.
  • Storage Stability: Limited data on long-term stability of trisodium vs. lithium salts under freeze-thaw cycles.

Biological Activity

2'-Deoxyadenosine-5'-triphosphate (dATP) is a crucial nucleotide involved in various biological processes, particularly in DNA synthesis and cellular metabolism. This article delves into the biological activity of dATP, exploring its biochemical significance, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}N5_5Na3_3O12_{12}P3_3
  • Molecular Weight : Approximately 557.13 g/mol
  • Solubility : The trisodium salt form enhances solubility in aqueous solutions, making it suitable for various biochemical applications .

Role in Biological Processes

dATP plays a vital role in several key biological functions:

  • DNA Synthesis : dATP is a substrate for DNA polymerases during DNA replication. It provides the necessary adenine nucleotide for the elongation of DNA strands.
  • Energy Transfer : As a nucleotide triphosphate, dATP also participates in energy transfer within cells, similar to adenosine triphosphate (ATP).
  • Cellular Signaling : dATP is involved in signaling pathways that modulate various cellular functions, including cell growth and differentiation.

Applications in Research and Biotechnology

dATP's unique properties make it a valuable tool in various research applications:

  • Polymerase Chain Reaction (PCR) : dATP is commonly used as a substrate in PCR protocols to amplify DNA sequences.
  • DNA Sequencing : It serves as a key component in sequencing reactions, facilitating the determination of nucleotide sequences in DNA.
  • Enzyme Assays : dATP is utilized to study enzyme kinetics and interactions with other biomolecules, such as transcription factors and polymerases .

1. Interaction with DNA Polymerases

A study highlighted the role of dATP as a substrate for human DNA polymerase alpha. The research demonstrated how structural modifications to dATP could influence its incorporation into growing DNA strands. This investigation provided insights into the fidelity of DNA replication processes .

2. Genotoxicity Assessment

In another study assessing genotoxic effects, dATP was used to evaluate the impact of various compounds on cellular integrity. The results indicated that while certain compounds induced genotoxicity, dATP itself did not exhibit harmful effects when used at appropriate concentrations .

3. Antimicrobial Activity

Recent research explored the potential antimicrobial properties of nucleotides, including dATP. The findings suggested that dATP could enhance the effectiveness of certain antibiotics against bacterial strains by altering their metabolic pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between dATP and other nucleotides:

Compound NameMolecular FormulaKey Features
2'-Deoxyadenosine-5'-triphosphate (dATP)C10_{10}H13_{13}N5_5Na3_3O12_{12}P3_3Involved in DNA synthesis; adenine base
Adenosine-5'-triphosphate (ATP)C10_{10}H12_{12}N5_5O13_{13}P3_3Involved in energy transfer; ribose sugar
2'-Deoxycytidine-5'-triphosphate (dCTP)C9_{9}H12_{12}N3_3O12_{12}P3_3Nucleotide for DNA synthesis; cytidine base
2'-Deoxyguanosine-5'-triphosphate (dGTP)C10_{10}H12_{12}N5_5O12_{12}P3_3Nucleotide with guanine base; critical for DNA synthesis

Q & A

Basic: What is the mechanistic role of dATP trisodium in DNA polymerase-mediated reactions?

Answer:
dATP trisodium serves as a substrate for DNA polymerases, enabling the template-directed synthesis of DNA. During replication, the enzyme incorporates dATP opposite thymine residues via phosphodiester bond formation, driven by the release of pyrophosphate. This process requires Mg²⁺ as a cofactor to stabilize the triphosphate moiety and facilitate catalysis . For methodological validation, kinetic assays measuring incorporation rates (e.g., stopped-flow spectroscopy) can confirm substrate specificity and efficiency.

Basic: How can researchers optimize dATP trisodium concentrations in PCR amplification?

Answer:
Optimal dATP concentration in PCR typically aligns with equimolar ratios of all dNTPs (e.g., 200–500 µM each). Deviations (e.g., excess dATP) can cause misincorporation or primer-dimer artifacts. To optimize:

Prepare a dNTP mix with balanced concentrations (10 mM stocks diluted to working concentrations).

Titrate dATP (0.1–1.0 mM) while holding other dNTPs constant.

Assess amplification efficiency via gel electrophoresis or qPCR .

Advanced: How are non-hydrolyzable dATP analogs used to study DNA polymerase fidelity?

Answer:
Phosphorothioate analogs (e.g., dAMPnPP) resist hydrolysis, allowing researchers to "trap" polymerase-DNA-dATP ternary complexes for structural analysis (e.g., X-ray crystallography). Methodological steps:

Pre-incubate DNA polymerase with template-primer.

Add dAMPnPP (10 mM final concentration).

Resolve complexes via size-exclusion chromatography.

Compare incorporation kinetics with native dATP to quantify error rates .

Basic: What are the recommended storage and handling protocols for dATP trisodium?

Answer:

  • Storage: Aliquot and store at –20°C under anhydrous conditions (e.g., nitrogen atmosphere) to prevent hydrolysis.
  • Solubility: Reconstitute in nuclease-free water (up to 250 mg/mL, 448.73 mM) or PBS for in vitro assays. Avoid repeated freeze-thaw cycles.
  • Stability: Monitor pH (optimal 8.5 ±0.2) and degradation via HPLC .

Advanced: How can radiolabeled dATP trisodium track nucleotide metabolism in live cells?

Answer:

Introduce [α-³²P]-dATP into cell cultures.

Extract DNA at timed intervals.

Quantify incorporated radioactivity via scintillation counting or autoradiography.

Normalize data to total DNA content (e.g., spectrophotometry). This approach reveals metabolic flux in diseases like cancer or mitochondrial disorders .

Advanced: What experimental designs elucidate dATP's role in replication bypass of DNA lesions?

Answer:

Synthesize oligonucleotides containing site-specific lesions (e.g., UV-induced thymine dimers).

Perform primer extension assays with dATP and lesion-bypass polymerases (e.g., Pol η).

Compare incorporation efficiency using gel electrophoresis or mass spectrometry.

Use kinetic simulations (e.g., Michaelis-Menten analysis) to quantify lesion-induced replication stalls .

Basic: How should researchers prepare stock solutions of dATP trisodium for enzymatic assays?

Answer:

Dissolve lyophilized dATP in molecular-grade water (250 mg/mL).

Adjust pH to 7.0–8.5 using Tris-HCl buffer.

Filter-sterilize (0.22 µm) and aliquot.

Validate concentration via UV absorbance (ε₂₅₉ = 15,400 M⁻¹cm⁻¹). Store aliquots at –80°C for long-term stability .

Advanced: What methods quantify the kinetic parameters of dATP incorporation by DNA polymerases?

Answer:

Stopped-Flow Kinetics: Rapidly mix polymerase-DNA complexes with dATP and measure fluorescence quenching in real time.

Isothermal Titration Calorimetry (ITC): Determine binding affinity (Kd) and enthalpy changes.

Surface Plasmon Resonance (SPR): Monitor association/dissociation rates on immobilized DNA templates.

Vary Mg²⁺ concentrations (1–10 mM) to assess cofactor dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.